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Compound of Interest

Compound Name: 1-(Furan-2-yl)ethanol

Cat. No.: B057011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
(Furan-2-yl)ethanol, a significant chiral intermediate in organic synthesis. The document

details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed

experimental protocols for acquiring this spectroscopic data are provided, along with a visual

representation of the general analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-(Furan-2-yl)ethanol,
providing a detailed fingerprint for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-(Furan-2-yl)ethanol in CDCl₃
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Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

-CH₃ 1.56 Doublet (d) 6.5 3H

-OH ~(1.5-2.5)
Broad Singlet (br

s)
- 1H

H-4 (Furan) 6.25 Doublet (d) 3.1 1H

H-3 (Furan) 6.35 Multiplet (m) - 1H

-CH(OH)- 4.88 Quartet (q) 6.5 1H

H-5 (Furan) 7.35 Singlet (s) - 1H

Data sourced from a 400 MHz spectrum in CDCl₃. The chemical shift of the hydroxyl proton

can vary depending on concentration and temperature.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1-(Furan-2-yl)ethanol

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₃ ~20-25

-CH(OH)- ~60-70

C-3 (Furan) ~105-110

C-4 (Furan) ~110-115

C-5 (Furan) ~140-145

C-2 (Furan) ~155-160

Note: These are predicted chemical shift ranges based on typical values for similar chemical

environments. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-(Furan-2-yl)ethanol
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

O-H Stretch (Alcohol) 3600 - 3200 Strong, Broad

C-H Stretch (sp³ C-H) 3000 - 2850 Medium

C-H Stretch (sp² C-H, Furan) 3150 - 3100 Medium

C=C Stretch (Furan Ring) ~1600, ~1500 Medium

C-O Stretch (Secondary

Alcohol)
~1150 - 1050 Strong

Mass Spectrometry (MS)
Table 4: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for 1-(Furan-2-
yl)ethanol

m/z Ion Formula
Proposed Fragment
Identity

112 [C₆H₈O₂]⁺• Molecular Ion (M⁺•)

97 [C₅H₅O₂]⁺
[M - CH₃]⁺ (Loss of a methyl

radical)

81 [C₅H₅O]⁺ Furfuryl cation

43 [C₂H₃O]⁺ Acetyl cation

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of an organic compound such as 1-(Furan-2-yl)ethanol.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization of an organic compound.

Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments

used to characterize 1-(Furan-2-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 1-(Furan-2-
yl)ethanol.

Materials and Equipment:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated chloroform (CDCl₃)

1-(Furan-2-yl)ethanol sample

Pipettes

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Furan-2-yl)ethanol in about 0.6-

0.7 mL of CDCl₃ in a clean, dry vial. The solution should be clear and free of any particulate

matter.

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a

height of approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Following the ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C

isotope.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C

spectra.

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H and CDCl₃ at 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities and coupling

constants.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-(Furan-2-yl)ethanol by their

characteristic vibrational frequencies.

Materials and Equipment:

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory

1-(Furan-2-yl)ethanol sample (liquid)

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum:
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Ensure the ATR crystal is clean and dry.

Acquire a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Application:

Place a small drop of 1-(Furan-2-yl)ethanol directly onto the ATR crystal, ensuring the

crystal surface is completely covered.

Spectrum Acquisition:

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Analysis:

Identify the major absorption bands in the spectrum.

Correlate the observed absorption frequencies with known vibrational modes of functional

groups (e.g., O-H, C-H, C-O, and furan ring vibrations).

Cleaning:

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the

measurement is complete.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-(Furan-2-
yl)ethanol.

Materials and Equipment:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Helium carrier gas

1-(Furan-2-yl)ethanol sample
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Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

Sample Preparation: Prepare a dilute solution of 1-(Furan-2-yl)ethanol in a volatile solvent.

GC-MS Setup:

Set the GC oven temperature program to ensure good separation of the analyte from the

solvent and any impurities.

Set the injector temperature and the GC-MS transfer line temperature appropriately to

prevent condensation.

Injection and Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The sample is vaporized and carried by the helium gas through the GC column, where it is

separated from other components.

Ionization and Mass Analysis:

As the 1-(Furan-2-yl)ethanol elutes from the GC column, it enters the EI source of the

mass spectrometer.

In the EI source, the molecules are bombarded with high-energy electrons (typically 70

eV), causing ionization and fragmentation.

The resulting positively charged ions (the molecular ion and fragment ions) are

accelerated into the mass analyzer, where they are separated based on their mass-to-

charge (m/z) ratio.

Data Analysis:

Identify the peak corresponding to the molecular ion (M⁺•) to determine the molecular

weight of the compound.
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Analyze the fragmentation pattern to gain structural information. The relative abundances

of the different fragment ions provide a characteristic fingerprint of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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